3,4,4-Trichloro-3-butenal

Description

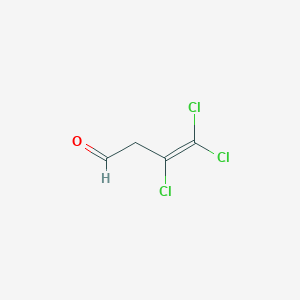

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trichlorobut-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3O/c5-3(1-2-8)4(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOVCLOCRWBFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338933 | |

| Record name | 3,4,4-Trichloro-3-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108562-62-5 | |

| Record name | 3,4,4-Trichloro-3-butenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to 3,4,4-Trichloro-3-butenal

Direct synthesis routes aim to construct the target molecule by introducing the necessary chlorine atoms and the double bond in a concerted or sequential manner from readily available precursors.

Catalytic Chlorination of Unsaturated Aldehydes (e.g., Butenal)

One of the primary methods for synthesizing 3,4,4-Trichloro-3-butenal involves the direct chlorination of unsaturated aldehydes like butenal. This process typically utilizes chlorine gas as the chlorinating agent in the presence of a catalyst.

Research Findings: The catalytic chlorination of butenal is an effective but highly exothermic reaction that requires stringent control over reaction conditions to achieve the desired product and prevent unwanted side reactions, such as polymerization. Iron(III) chloride (FeCl₃) is a commonly employed catalyst for this transformation. Maintaining a low temperature, typically between 0-5°C, is critical to manage the reaction's exothermic nature. Continuous flow processes are often favored for industrial-scale production to improve yield and purity by ensuring consistent temperature control. Monitoring the reaction stoichiometry is also essential to prevent over-chlorination. Analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) are vital for tracking the formation of intermediates and ensuring the final product's purity.

| Parameter | Details | Source(s) |

| Precursor | Butenal | |

| Reagent | Chlorine gas (Cl₂) | |

| Catalyst | Iron(III) chloride (FeCl₃) | |

| Key Condition | Temperature control (0-5°C) | |

| Rationale | Manage exothermic reaction, prevent polymerization |

Dehydrohalogenation Reactions from Halogenated Precursors

Dehydrohalogenation provides an alternative route to 3,4,4-Trichloro-3-butenal by creating the carbon-carbon double bond through the elimination of a hydrogen halide (e.g., HCl) from a saturated, polyhalogenated precursor. google.com This method relies on the synthesis of a suitable tetrahalogenated organic compound which is then treated with a base. google.com

Research Findings: The synthesis of trichloromethylalkenes can be achieved through the selective and partial dehydrohalogenation of 1,1,1,3-tetrahalogeno organic compounds. google.com For instance, 1,1,1,3-tetrachlorobutane (B76191) can serve as a precursor. Treatment with an equimolar quantity of a base like potassium hydroxide (B78521) facilitates the elimination of hydrogen chloride, yielding the corresponding alkene. google.com The reaction temperature is typically kept below 50°C to control the reaction rate and selectivity. google.com This strategy is also applicable to the synthesis of various 1,1,1-trichloro-2-alken-4-ones from 1,1,1-trichloro-2-hydroxy-4-alkanones, which involves a nucleophilic substitution with thionyl chloride followed by dehydrohalogenation. cdnsciencepub.com

| Parameter | Details | Source(s) |

| Precursor Type | 1,1,1,3-Tetrahalogeno organic compound | google.com |

| Reagent | Base (e.g., Potassium hydroxide) | google.com |

| Reaction Type | Elimination (Dehydrohalogenation) | google.comcdnsciencepub.com |

| Key Condition | Controlled temperature (e.g., <50°C) | google.com |

| Outcome | Formation of a C=C double bond | google.com |

Synthesis via Functional Group Transformations from Related Chlorinated Compounds

This approach involves building the target molecule by modifying existing chlorinated compounds through carbon-carbon bond-forming reactions or skeletal rearrangements.

Crossed Aldol (B89426) Condensation Strategies Utilizing Chloral (B1216628)

Crossed or mixed aldol condensations are powerful reactions for forming carbon-carbon bonds. iitk.ac.inlibretexts.org This strategy can be effectively employed when one of the aldehyde reactants lacks alpha-hydrogens, preventing it from self-condensing and forcing it to act solely as the electrophilic acceptor. libretexts.org Chloral (trichloroacetaldehyde) is an ideal candidate for this role. acs.org

Research Findings: The crossed aldol condensation involves the reaction of two different aldehydes or ketones. iitk.ac.in To synthesize the backbone of 3,4,4-Trichloro-3-butenal, chloral can be reacted with an enolizable aldehyde. The reaction is typically catalyzed by a base, which deprotonates the enolizable aldehyde to form a nucleophilic enolate. iitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of chloral. libretexts.org The initial product is a β-hydroxy aldehyde, which can subsequently undergo dehydration, often promoted by heat, to form a stable α,β-unsaturated aldehyde. masterorganicchemistry.compressbooks.pub The success of such mixed reactions hinges on the higher reactivity of aldehydes like chloral as electrophilic acceptors, which minimizes the number of possible side products. libretexts.org

| Parameter | Details | Source(s) |

| Key Reactant | Chloral (Trichloroacetaldehyde) | acs.org |

| Co-reactant | An enolizable aldehyde | libretexts.org |

| Catalyst | Base (e.g., NaOH, KOH) | iitk.ac.in |

| Intermediate | β-hydroxy aldehyde | iitk.ac.inpressbooks.pub |

| Final Step | Dehydration (often with heat) to form α,β-unsaturated product | masterorganicchemistry.compressbooks.pub |

Conversions from Chlorinated Crotonaldehydes via Lewis Acid Catalysis

Lewis acids are effective catalysts for a variety of organic transformations, including rearrangements of molecular structures. science.govscience.gov One sophisticated route to 3,4,4-Trichloro-3-butenal involves the Lewis acid-catalyzed isomerization of a chlorinated crotonaldehyde (B89634) precursor.

Research Findings: Research has shown that 2,4,4-trichloro-3-butenal can be formed from the isomerization of trichlorocrotonaldehyde. cdnsciencepub.com This transformation occurs after prolonged heating in the presence of a Lewis acid. cdnsciencepub.com The proposed mechanism for this rearrangement involves an initial acid-catalyzed enolization of the starting ketone to form an enol allylic chloride. cdnsciencepub.com This is followed by a nih.gov sigmatropic transfer of a chlorine atom. cdnsciencepub.com The steric bulk of the trichloromethyl group is believed to be a major driving force for this intramolecular chlorine shift. cdnsciencepub.com While this specific rearrangement to 2,4,4-trichloro-3-butenal was noted, similar Lewis acid-catalyzed isomerizations are known, such as the conversion of 2,3,3-trichlorotetrahydrofuran (B95735) to 2,2,4-trichlorobutanal, which is catalyzed by Lewis acids like titanium tetrachloride or zinc chloride. researchgate.net

| Parameter | Details | Source(s) |

| Precursor | Trichlorocrotonaldehyde | cdnsciencepub.com |

| Catalyst Type | Lewis Acid | cdnsciencepub.com |

| Key Condition | Prolonged heating | cdnsciencepub.com |

| Proposed Mechanism | Acid-catalyzed enolization followed by a nih.gov sigmatropic chlorine shift | cdnsciencepub.com |

| Driving Force | Steric effects of the trichloromethyl group | cdnsciencepub.com |

Mechanistic Investigations of Reactivity and Transformations

Nucleophilic Reaction Pathways

The reactivity of 3,4,4-trichloro-3-butenal is significantly influenced by its structure as an α,β-unsaturated carbonyl compound. This arrangement of a carbon-carbon double bond conjugated with a carbonyl group creates multiple electrophilic sites, making it susceptible to nucleophilic attack. libretexts.org

The presence of the α,β-unsaturated system in 3,4,4-trichloro-3-butenal allows for conjugate addition, a type of reaction also known as Michael addition. wikipedia.org In this process, a nucleophile adds to the β-carbon of the carbon-carbon double bond. libretexts.orglibretexts.org This reaction is facilitated by the delocalization of electrons across the conjugated system, which transmits the electrophilic character of the carbonyl carbon to the β-carbon. libretexts.org

The general mechanism for a 1,4-conjugate addition involves the initial attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. libretexts.org This is followed by protonation to yield the final product. libretexts.org The stability of the resulting product, where the strong carbon-oxygen double bond is retained, often favors this pathway. scribd.com A variety of nucleophiles, including stabilized carbanions (Michael donors), can participate in this type of reaction. wikipedia.org

Detailed research findings on the Michael addition specifically involving 3,4,4-trichloro-3-butenal are not extensively detailed in the provided results. However, the general principles of Michael additions to α,β-unsaturated aldehydes are well-established and applicable. wikipedia.orgbeilstein-journals.org The table below summarizes the key aspects of this reaction pathway.

| Reaction Type | Attacking Species | Site of Attack | Intermediate | Final Product |

| Michael Addition | Nucleophile (Michael Donor) | β-carbon | Enolate | 1,4-adduct |

In addition to nucleophilic addition, 3,4,4-trichloro-3-butenal can undergo nucleophilic substitution reactions, particularly at its activated chlorine centers. The reactivity of the chlorine atoms can be a key feature in the synthesis of other compounds.

A study on the reaction of a related compound, 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, with various amines demonstrated that nucleophilic substitution occurs. researchgate.net In this case, the internal chlorine atom is replaced by the amine. researchgate.net This substitution is notably accompanied by a prototropic allyl rearrangement, leading to the formation of 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. researchgate.net This suggests that the reaction of 3,4,4-trichloro-3-butenal with amines could follow a similar pathway, involving both substitution and rearrangement. Amines, possessing a lone pair of electrons on the nitrogen atom, are effective nucleophiles that can attack electron-deficient carbon centers. savemyexams.com

The table below outlines the observed reaction of a similar compound with amines, which provides insight into the potential reactivity of 3,4,4-trichloro-3-butenal.

| Reactant | Nucleophile | Key Observation | Product Type |

| 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one | Amines | Substitution of internal chlorine and allyl rearrangement | 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-one |

The stereochemical outcome of nucleophilic substitution reactions is a critical aspect of organic synthesis. While specific studies on the stereochemistry of nucleophilic substitution on 3,4,4-trichloro-3-butenal are not explicitly detailed in the search results, general principles can be applied. The geometry of the transition state and the nature of the substrate and nucleophile all play a role in determining the stereochemistry of the product. For α,β-unsaturated systems, the planar nature of the double bond can influence the direction of nucleophilic attack.

Nucleophilic Substitution at Activated Chlorine Centers (e.g., Amine Substitution)

Oxidation Reactions and Product Formation

Aldehydes are readily oxidized to carboxylic acids, and 3,4,4-trichloro-3-butenal is expected to undergo this transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly used for this purpose. organic-chemistry.orgacs.org

Potassium permanganate is a powerful and versatile oxidant used in a wide range of organic reactions. acs.org The oxidation of aldehydes to carboxylic acids with KMnO₄ is a well-established method. scribd.com Similarly, chromium trioxide is an effective reagent for the oxidation of primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgox.ac.ukrsc.org For instance, a CrO₃-catalyzed oxidation can convert primary alcohols to carboxylic acids in high yields. organic-chemistry.org

While specific experimental data for the oxidation of 3,4,4-trichloro-3-butenal was not found, the expected product of its oxidation would be 3,4,4-trichloro-3-butenoic acid. The reaction conditions would likely need to be controlled to avoid unwanted side reactions due to the presence of the double bond and chlorine atoms.

The table below summarizes the expected oxidation reaction.

| Starting Material | Oxidizing Agent | Expected Product |

| 3,4,4-Trichloro-3-butenal | KMnO₄ or CrO₃ | 3,4,4-Trichloro-3-butenoic acid |

Rearrangement Reactions

The reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines shows that nucleophilic substitution can be accompanied by a prototropic allyl rearrangement. researchgate.net This suggests that 3,4,4-trichloro-3-butenal itself could undergo similar rearrangements under certain reaction conditions. Allylic rearrangements involve the shifting of a double bond and are common in compounds with allylic systems.

Furthermore, studies on related trichlorinated ketones have shown that intramolecular chlorine shifts can occur. cdnsciencepub.com For example, the acid-catalyzed dehydration of 1,1,1-trichloro-2-hydroxy-4-alkanones can lead to the formation of 1,1,5-trichloro-1-alken-4-ones through an intramolecular chlorine shift from the C-1 to the C-5 position of an enol allylic system. cdnsciencepub.com This type of researchgate.net sigmatropic transfer of chlorine is a possibility for 3,4,4-trichloro-3-butenal, potentially leading to isomeric products under thermal or acidic conditions.

| Compound | Reaction Condition | Type of Rearrangement |

| 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one | Reaction with amines | Prototropic allyl rearrangement |

| 1,1,1-trichloro-2-hydroxy-4-alkanones | Acid-catalyzed dehydration | researchgate.net sigmatropic chlorine shift |

Elimination Reactions and Byproduct Formation

Elimination reactions, particularly the removal of hydrogen chloride (dehydrochlorination), are common transformations for polychlorinated organic compounds, often leading to the formation of unsaturated byproducts.

The treatment of chlorinated alkanes and alkenes with a strong base, such as sodium or potassium hydroxide (B78521), is a standard method for inducing dehydrochlorination. This reaction typically follows a second-order kinetic profile and proceeds via an E2 (elimination, bimolecular) mechanism. chempap.org

Table 2: Kinetic Data for Dehydrochlorination of a Related Compound (2,3,4-trichloro-1-butene) chempap.org

| Parameter | Value |

|---|---|

| Reaction Order | Second-order |

| Activation Energy (Ea) | 17 ± 0.5 kcal/mol |

| Frequency Factor (A) | 1.014 x 10¹¹ L·mol⁻¹·s⁻¹ |

Data for dehydrochlorination by methanolic sodium hydroxide.

Applying this model to 3,4,4-trichloro-3-butenal, a hydroxide ion would abstract a proton from the carbon atom adjacent to the CCl₂ group (the α-carbon). This abstraction is facilitated by the electron-withdrawing nature of the adjacent aldehyde group. Concurrently, a chloride ion is eliminated from the C-4 position, leading to the formation of a new double bond. This concerted process results in the formation of 3,4-dichloro-3-butenal and the byproducts water and sodium chloride. The regioselectivity of the elimination is governed by the acidity of the available α-protons and the stability of the resulting alkene (conjugated system). Patents describing the dehydrochlorination of related compounds like 1,1,1,3-tetrachlorobutane (B76191) with potassium hydroxide further support the feasibility of this type of transformation to yield a trichlorobutene. google.com

Role in Advanced Organic Synthesis and Material Precursors

Intermediate in the Synthesis of Complex Chlorinated Organic Compounds

The reactivity of 3,4,4-trichloro-3-butenal makes it a valuable precursor in the synthesis of a variety of complex chlorinated organic compounds. The presence of multiple chlorine atoms and an aldehyde group provides several reaction sites for further chemical transformations.

One of the primary methods for synthesizing 3,4,4-trichloro-3-butenal itself involves the chlorination of butenal or its derivatives. evitachem.com This process typically uses chlorine gas with a catalyst like iron(III) chloride, under strictly controlled temperature conditions (0-5°C) to manage the exothermic reaction and prevent the formation of unwanted byproducts.

Once formed, 3,4,4-trichloro-3-butenal can undergo various reactions to generate more elaborate chlorinated structures. For instance, a related compound, 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, demonstrates the reactivity of the trichlorobutenyl framework. When reacted with amines, it undergoes a substitution of the internal chlorine atom, accompanied by a prototropic allyl rearrangement to form 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. pleiades.onlineresearchgate.net This transformation highlights how the chlorinated scaffold can be modified to introduce nitrogen-containing functional groups, leading to highly functionalized molecules.

The aldehyde group in 3,4,4-trichloro-3-butenal is susceptible to nucleophilic addition reactions, which are fundamental for creating new carbon-carbon bonds and assembling more complex molecular architectures.

Applications in the Derivatization of Agrochemical and Pharmaceutical Scaffolds

The utility of 3,4,4-trichloro-3-butenal extends to the development of new agrochemicals and pharmaceuticals. Chlorinated compounds often possess enhanced biological activities, making them valuable in the design of herbicides, insecticides, and therapeutic agents. echemi.com

While direct applications of 3,4,4-trichloro-3-butenal in final products are not extensively detailed, its role as an intermediate is crucial. The synthesis of various biologically active compounds relies on chlorine-containing unsaturated ketones, which can be derived from precursors like 3,4,4-trichloro-3-butenal. researchgate.net For example, the development of imidazolinone herbicides, a class of low-use-rate and reduced-environmental-risk agricultural products, involves complex synthesis pathways where chlorinated intermediates can play a role. acs.org

In the pharmaceutical sector, the introduction of chlorinated fragments can significantly alter the pharmacological profile of a molecule. The synthesis of functionalized alkyl ether phospholipids, for instance, involves the use of chlorinated reagents in phosphorylation steps to build complex phospholipid analogues. acs.org The reactivity of compounds like 3,4,4-trichloro-3-butenal allows for its incorporation into larger molecular frameworks, potentially leading to new therapeutic agents for a range of diseases, including cancer, cardiovascular disorders, and infectious diseases. echemi.com

Precursor for Specific Functional Group Introduction

A key aspect of the synthetic utility of 3,4,4-trichloro-3-butenal is its role as a precursor for the introduction of specific functional groups into organic molecules. pressbooks.pub The distinct reactivity of its aldehyde and trichlorovinyl parts allows for selective chemical modifications.

The aldehyde group is a primary site for transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition with various reagents to introduce a wide array of functionalities. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) yields the corresponding hydrazone, a common derivative for the characterization of aldehydes and ketones. pleiades.onlineresearchgate.net

The trichlorovinyl group also offers opportunities for functionalization. As seen in the reaction of a similar ketone with amines, the internal chlorine atom can be selectively replaced. pleiades.onlineresearchgate.net This demonstrates that the chlorine atoms are not inert and can serve as leaving groups in nucleophilic substitution reactions, enabling the introduction of amines and potentially other nucleophiles like alcohols and thiols. This reactivity allows for the conversion of the chlorinated scaffold into different functionalized systems.

The ability to introduce new functional groups is a cornerstone of organic synthesis, allowing chemists to tailor the properties of molecules for specific applications. znu.edu.ua The dual reactivity of 3,4,4-trichloro-3-butenal makes it a valuable tool in this endeavor, providing a pathway to complex molecules with desired functionalities.

Environmental Formation Pathways and Chemical Fate

Formation as Byproducts in Chlorination Processes (e.g., Wastewater Treatment)

3,4,4-Trichloro-3-butenal is understood to be a potential disinfection byproduct (DBP) formed during the chlorination of water and wastewater. waterandwastewater.combiologyreader.com The process of chlorination, while essential for eliminating pathogenic microorganisms, can lead to the formation of unintended and potentially harmful chemical compounds when the disinfectant reacts with natural organic matter (NOM) or other anthropogenic substances present in the water. waterandwastewater.comcanada.ca

Aldehydes, in general, are known to be formed during the chlorination and ozonation of drinking water. researchgate.netmdpi.com Their formation can result from the oxidation of various precursors, including substances with alcohol and carbohydrate groups. canada.camdpi.com Specifically, the chlorination of primary alcohols can yield corresponding aldehydes. acs.org The synthesis of 3,4,4-Trichloro-3-butenal can be achieved through the direct chlorination of butenal or related butenol (B1619263) derivatives. This suggests that C4 compounds present as organic contaminants in wastewater could serve as precursors.

While direct monitoring data for 3,4,4-Trichloro-3-butenal in municipal wastewater is scarce, the detection of structurally similar compounds underscores its potential to be formed. A notable study by the U.S. Environmental Protection Agency (EPA) detected 3,4,4-trichloro-3-butenoic acid , the corresponding carboxylic acid, in finished drinking water samples following post-chlorination. epa.gov The formation of this acid strongly implies the possible presence of its aldehyde precursor, 3,4,4-Trichloro-3-butenal, as aldehydes are intermediates in the oxidation pathway to carboxylic acids.

The table below summarizes potential precursors and the general chemical reactions that could lead to the formation of 3,4,4-Trichloro-3-butenal during water treatment.

Table 1: Potential Formation Pathways in Chlorination

| Potential Precursor | General Reaction Type | Supporting Evidence |

|---|---|---|

| Butenal (Crotonaldehyde) | Electrophilic Addition / Substitution | Can be synthesized by chlorination of butenal derivatives. |

| Butenol derivatives | Oxidation / Chlorination | Alcohols are known precursors to aldehydes during chlorination. acs.org |

| Other C4 organic matter | Oxidation / Chlorination | Reaction of chlorine with natural organic matter forms various DBPs. waterandwastewater.comcanada.ca |

| 3,4,4-Trichloro-3-butenoic acid | (As related product) | The corresponding acid has been detected as a DBP. epa.gov |

Degradation and Transformation Under Environmental Conditions

Once formed, the environmental fate of 3,4,4-Trichloro-3-butenal is governed by its susceptibility to various degradation and transformation processes. Due to its chemical functionalities, it is not expected to be persistent. Potential pathways for its transformation include hydrolysis, photolysis, and biodegradation. researchgate.net

Hydrolysis and Isomerization: As a chlorinated organic compound, it may undergo hydrolysis. Studies on similar chlorinated aldehydes, such as trichloroacetaldehyde, show that dechlorination can be achieved through hydrolysis acidification processes. researchgate.net Furthermore, research on related compounds indicates a potential for isomerization. For example, precursors to 3,4,4-Trichloro-3-butenal have been shown to isomerize to crotonaldehyde (B89634) under certain pH conditions.

Photochemical Degradation: Aldehydes can be degraded by photochemical processes in surface water. researchgate.netmdpi.com The presence of a carbon-carbon double bond suggests that 3,4,4-Trichloro-3-butenal could be susceptible to attack by photochemically generated radicals, such as hydroxyl (OH) and chlorine (Cl) atoms, in the atmosphere or aquatic environments. escholarship.org Studies on other unsaturated aldehydes confirm that reactions with radicals and photolysis are significant removal pathways. escholarship.orgresearchgate.net

Biodegradation: The microbial degradation of organic chemicals is a known pathway for aldehyde removal in surface waters. researchgate.netmdpi.com While specific studies on 3,4,4-Trichloro-3-butenal are limited, bacteria are known to have dechlorinating abilities, which could contribute to its breakdown. nih.gov

The following table outlines the likely environmental fate processes for 3,4,4-Trichloro-3-butenal based on its chemical structure and data from related compounds.

Table 2: Potential Environmental Degradation and Transformation Pathways

| Process | Description | Evidence from Related Compounds |

|---|---|---|

| Hydrolysis | Cleavage of chemical bonds by reaction with water. Can lead to dechlorination. | Other chlorinated aldehydes like trichloroacetaldehyde are degraded via hydrolysis. researchgate.net |

| Isomerization | Rearrangement of atoms to form an isomer, such as crotonaldehyde. | Precursors have shown isomerization to crotonaldehyde at pH 11. |

| Photolysis | Degradation by light, particularly UV radiation. | Unsaturated aldehydes undergo photolysis and reaction with photochemically produced radicals. researchgate.netescholarship.orgresearchgate.net |

| Biodegradation | Breakdown by microorganisms. | General microbial degradation of aldehydes occurs in water; some bacteria possess dechlorinating capabilities. researchgate.netmdpi.comnih.gov |

Identification as a Volatile Organic Compound (VOC) in Pyrolysis Processes

Pyrolysis is a thermochemical process that decomposes organic materials, such as biomass, at high temperatures in an oxygen-limited environment. usda.gov This process generates three main products: a solid bio-char, a liquid bio-oil, and a non-condensable syngas. usda.govmdpi.com The bio-oil is a complex liquid mixture containing a wide variety of oxygenated organic compounds, including many volatile organic compounds (VOCs). usda.govieabioenergy.com

Recent research has identified 3,4,4-Trichloro-3-butenal as a VOC within the bio-oil produced from the co-pyrolysis of specific biomass feedstocks. A 2024 study investigating the co-pyrolysis of date palm waste and the halophyte Salicornia bigelovii at 500°C detected "3-Butenal, 3,4,4-trichloro-" among the dozens of compounds in the resulting liquid product. acs.org The presence of chlorine in the feedstock, which is common in salt-tolerant plants like Salicornia, likely contributes to the formation of chlorinated VOCs during thermal decomposition.

The table below presents the identification of 3,4,4-Trichloro-3-butenal and other selected compounds from the bio-oil analysis in the aforementioned study.

Table 3: Identification of 3,4,4-Trichloro-3-butenal in Bio-oil from Co-pyrolysis

| Compound Identified | Chemical Class | Relative Peak Area (%) |

|---|---|---|

| Phenol | Aromatic | 2.86 |

| 1,2-Cyclohexanedione | Ketone | 2.51 |

| 3-Butenal, 3,4,4-trichloro- | Chlorinated Aldehyde | 1.97 |

| Phenol, 2-methoxy- | Aromatic | 1.87 |

Source: Adapted from a 2024 study on the co-pyrolysis of Date Palm Waste and Salicornia Bigelovii. acs.org

Advanced Analytical Techniques for Detection and Characterization

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. bhu.ac.in For 3,4,4-Trichloro-3-butenal (C₄H₃Cl₃O), both ¹H NMR and ¹³C NMR would provide key structural data.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two different types of protons in the molecule: those on the methylene (B1212753) (-CH₂-) group and the proton of the aldehyde (-CHO) group. The chemical shift, integration, and splitting pattern of these signals provide detailed information about their chemical environment. slideshare.net

¹³C NMR: The carbon NMR spectrum would display four unique signals, one for each carbon atom in the molecule, as they are all in chemically distinct environments. The broad range of chemical shifts in ¹³C NMR helps in easily distinguishing each carbon signal. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for 3,4,4-Trichloro-3-butenal

| Nucleus | Predicted Signal | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Notes |

|---|---|---|---|---|

| ¹H | -CHO | ~9.5-10.0 | Triplet | The aldehyde proton is significantly deshielded and is split by the adjacent two methylene protons. |

| ¹H | -CH₂- | ~3.5-4.5 | Doublet | The methylene protons are adjacent to the aldehyde proton, causing their signal to be split into a doublet. |

| ¹³C | -CHO | ~190-200 | Singlet | The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield. libretexts.org |

| ¹³C | -CH₂- | ~40-50 | Singlet | The methylene carbon attached to the aldehyde group. |

| ¹³C | =C(Cl)- | ~120-140 | Singlet | One of the two sp² hybridized carbons of the double bond. |

| ¹³C | =C(Cl)₂ | ~120-140 | Singlet | The other sp² hybridized carbon, bonded to two chlorine atoms. |

Note: Predicted values are based on general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of 3,4,4-Trichloro-3-butenal would show characteristic absorption bands that confirm the presence of its key structural features.

Table 2: Predicted Characteristic IR Absorption Bands for 3,4,4-Trichloro-3-butenal

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (aldehyde) | Stretch | ~2820 and ~2720 | Medium |

| C=O (aldehyde) | Stretch | ~1720-1740 | Strong |

| C=C (alkene) | Stretch | ~1620-1680 | Medium to Weak |

| C-Cl | Stretch | ~600-800 | Strong |

Note: Predicted values are based on established correlation tables for IR spectroscopy. pressbooks.pubmaricopa.edulibretexts.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. vanderbilt.edu In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. For organochlorine compounds, MS is particularly useful due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl). libretexts.org

Molecular Ion Peak: The molecular weight of 3,4,4-Trichloro-3-butenal is approximately 173.42 g/mol . echemi.com The mass spectrum would show a cluster of peaks for the molecular ion (M⁺) corresponding to the different combinations of chlorine isotopes.

Isotopic Pattern: The presence of three chlorine atoms would result in a distinctive pattern of peaks at M, M+2, M+4, and M+6, with relative intensities determined by the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). libretexts.org

Fragmentation: The molecule would undergo fragmentation upon ionization, and analysis of these fragments can help confirm the structure. Common fragmentation pathways for organochlorine compounds can involve the loss of chlorine atoms or other functional groups. iaea.orgcsic.es

Chromatographic Techniques for Quantitative Analysis and Environmental Monitoring (e.g., GC-MS)

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the separation, identification, and quantification of volatile organic compounds (VOCs) in complex mixtures. thermofisher.comsepscience.comhelsinki.fi Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for analyzing compounds like 3,4,4-Trichloro-3-butenal, especially at trace levels in environmental samples. perlan.com.plspectroscopyonline.com The process involves separating components of a sample in the gas chromatograph before they are detected and identified by the mass spectrometer. mdpi.com

Research studies have successfully utilized GC-MS to detect 3,4,4-Trichloro-3-butenal in various matrices:

In a study investigating the insecticidal potential of plant extracts, 3,4,4-Trichloro-3-butenal was identified as a component in an ethanolic extract using GC-MS analysis.

Another study focusing on the co-pyrolysis of biomass for bioenergy development identified 3,4,4-Trichloro-3-butenal in the resulting bio-oil, again using GC-MS.

Table 3: Documented Detection of 3,4,4-Trichloro-3-butenal by GC-MS

| Sample Matrix | Reported Finding | Reference |

|---|---|---|

| Ethanolic Plant Extract | Detected with a retention time of 23.655 minutes and a peak area of 3.19%. | perlan.com.pl |

| Bio-oil from Biomass Pyrolysis | Identified with a relative peak area of 1.97%. | sepscience.com |

The application of advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS can further enhance the separation power for analyzing highly complex environmental samples containing numerous halogenated compounds. spectroscopyonline.com These powerful analytical strategies are essential for environmental monitoring programs that track the presence and concentration of synthetic chemicals in water and soil. thermofisher.comperlan.com.pl

Computational Chemistry and Theoretical Modeling of 3,4,4 Trichloro 3 Butenal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. nih.gov These calculations can determine key properties that govern a molecule's reactivity. For a molecule like 3,4,4-trichloro-3-butenal, understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential is crucial for predicting its chemical behavior.

The presence of electron-withdrawing chlorine atoms and the carbonyl group significantly influences the electronic properties of the butenal backbone. The α,β-unsaturated system allows for electron delocalization, which can be analyzed through quantum chemical methods. rsc.org The calculated properties can help predict sites susceptible to nucleophilic or electrophilic attack. For instance, in α,β-unsaturated carbonyl compounds, the β-carbon is often electron-deficient and thus a prime target for nucleophilic addition. nih.gov

Illustrative Data for a Related Chlorinated Aldehyde:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's kinetic stability. |

| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |

This table presents hypothetical data for a generic chlorinated aldehyde to illustrate the types of parameters obtained from quantum chemical calculations.

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the transition state, a specific configuration along the reaction coordinate. wikipedia.org Computational methods can be used to locate and characterize the geometry and energy of these transition states on a potential energy surface. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and the determination of activation energies. wikipedia.orgyoutube.com

For 3,4,4-trichloro-3-butenal, reactions of interest would include nucleophilic additions to the carbonyl group or the carbon-carbon double bond, as well as reactions involving the chlorine atoms. By mapping the potential energy surface, chemists can predict the most likely reaction pathways and the rates at which they occur. wikipedia.org For example, a study on the reactions of chlorine atoms with aliphatic aldehydes utilized quantum chemical methods to locate transition states and calculate reaction rate coefficients. researchgate.net

Hypothetical Reaction Coordinate Data for Nucleophilic Addition to an α,β-Unsaturated Aldehyde:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Products | -12.4 |

This table provides a simplified, hypothetical energy profile for a nucleophilic addition reaction to illustrate the data generated from potential energy surface mapping.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including its various conformations, plays a significant role in its reactivity and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For a flexible molecule like 3,4,4-trichloro-3-butenal, multiple conformers may exist due to rotation around single bonds. Computational methods can predict the geometries and relative stabilities of these conformers. rsc.org

The stereochemical outcome of reactions involving 3,4,4-trichloro-3-butenal can also be predicted using computational modeling. By analyzing the transition state structures for reactions leading to different stereoisomers, it is possible to determine which product is likely to be favored. The planar nature of the α,β-unsaturated system can influence the direction of nucleophilic attack, leading to specific stereochemical outcomes.

Example of Conformational Analysis for a Butenal Derivative:

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| s-trans | 180° | 0 |

| s-cis | 0° | +2.1 |

This table illustrates a hypothetical conformational analysis for a butenal derivative, showing the relative stability of different conformers.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.govmdpi.com These models are built by correlating calculated molecular descriptors with experimentally determined properties. For halogenated organic compounds, QSPR models can be developed to predict properties such as boiling point, solubility, and toxicity. nih.gov

While no specific QSPR studies for 3,4,4-trichloro-3-butenal were found, the methodology is broadly applicable. Molecular descriptors for 3,4,4-trichloro-3-butenal, such as topological indices, quantum chemical parameters, and constitutional descriptors, could be calculated and used to build QSPR models for various endpoints. These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. nih.gov

Future Directions in 3,4,4 Trichloro 3 Butenal Research

Development of Novel Stereoselective Synthetic Routes

The precise three-dimensional arrangement of atoms within a molecule can dramatically influence its chemical and biological properties. Consequently, the development of stereoselective synthetic routes to produce specific isomers of 3,4,4-Trichloro-3-butenal is a paramount objective. Future research in this area is expected to focus on several promising strategies:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Future efforts will likely explore the application of novel chiral amines, prolines, and other organocatalysts to control the stereochemical outcome of the synthesis of chlorinated butenals. These catalysts can activate substrates in a stereocontrolled manner, offering a powerful tool for enantioselective synthesis.

Chiral Lewis Acid Catalysis: Lewis acids bearing chiral ligands can create a chiral environment around the reacting molecules, thereby directing the stereoselectivity of the reaction. Research into new and more efficient chiral Lewis acid catalysts could provide highly selective pathways to desired stereoisomers of 3,4,4-Trichloro-3-butenal.

Biocatalysis: Enzymes are highly specific catalysts that can perform complex chemical transformations with exceptional stereocontrol. The exploration of enzymes, either isolated or within whole-cell systems, for the synthesis of chiral chlorinated building blocks represents a green and highly efficient approach. Future work may involve screening for novel enzymes or engineering existing ones to enhance their activity and selectivity towards chlorinated butenal substrates.

| Synthetic Approach | Catalyst Type | Potential Advantages |

| Organocatalysis | Chiral amines, prolines | Metal-free, environmentally benign, high enantioselectivity |

| Chiral Lewis Acid Catalysis | Metal complexes with chiral ligands | High catalytic activity, tunable steric and electronic properties |

| Biocatalysis | Enzymes (e.g., reductases, halogenases) | High stereospecificity, mild reaction conditions, sustainable |

Elucidation of Unexplored Reaction Mechanisms

A thorough understanding of the reaction mechanisms of 3,4,4-Trichloro-3-butenal is fundamental to controlling its reactivity and predicting its behavior in various chemical and environmental systems. While some reactions have been studied, many mechanistic details remain to be uncovered.

One area of focus will be the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, a structurally similar compound, with amines. Studies have shown that these reactions can involve the replacement of the internal chlorine atom, often accompanied by a prototropic allyl rearrangement to form more stable products. researchgate.net Further investigation into the kinetics and intermediates of such reactions for 3,4,4-Trichloro-3-butenal will provide valuable insights into its reactivity with nucleophiles.

Another related compound, 4,4,4-trichloro-2-methyl-2-butenal, has been shown to react with zinc and α-chloro ethers to yield C-alkoxymethylation products in low-polarity solvents, while in dimethylformamide (DMFA), O-derivatives are the main products. osti.gov The study of analogous reactions with 3,4,4-Trichloro-3-butenal could reveal important details about the influence of solvents and reagents on the reaction pathway.

Future research will likely employ a combination of experimental techniques, such as kinetic studies, spectroscopic analysis of intermediates, and isotopic labeling, alongside computational modeling. Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), can provide a deeper understanding of the electronic structure of the reactants and the transition states, helping to rationalize experimental outcomes and predict new reaction pathways. nih.gov

Green Chemistry Approaches for Sustainable Synthesis and Degradation

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical research. For 3,4,4-Trichloro-3-butenal, future research will focus on both its sustainable synthesis and its environmentally friendly degradation.

Sustainable Synthesis:

Alternative Solvents: The development of synthetic methods that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, will be a key area of research. These solvents can reduce the environmental impact associated with traditional organic solvents.

Atom Economy: Synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) will be prioritized. This includes the development of catalytic processes that minimize waste generation. researchgate.net

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of 3,4,4-Trichloro-3-butenal and other chlorinated compounds will contribute to a more sustainable chemical industry.

Sustainable Degradation:

Biocatalytic Degradation: The use of microorganisms and their enzymes to break down chlorinated organic compounds into less harmful substances is a promising area of research. oup.comusgs.gov Future studies will focus on identifying and optimizing microbial strains and enzymes capable of degrading 3,4,4-Trichloro-3-butenal.

Photocatalysis: Advanced oxidation processes (AOPs) utilizing photocatalysts can effectively mineralize organochlorine compounds into carbon dioxide, water, and inorganic chlorides. scispace.comresearchgate.net Research will continue to explore new and more efficient photocatalytic systems for the degradation of chlorinated aldehydes.

Integrated Approaches: Combining different green degradation techniques, such as bioremediation followed by photocatalysis, could offer a more complete and efficient solution for the removal of 3,4,4-Trichloro-3-butenal from the environment.

Advanced Environmental Monitoring and Fate Modeling

The potential for 3,4,4-Trichloro-3-butenal to be present in the environment, particularly as a disinfection byproduct in water, necessitates the development of advanced monitoring techniques and predictive models for its environmental fate.

Advanced Monitoring:

Sensitive Analytical Methods: Future research will focus on developing and refining analytical methods for the trace detection of 3,4,4-Trichloro-3-butenal and other chlorinated disinfection byproducts in various environmental matrices, including water, soil, and air. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will be further optimized for higher sensitivity and selectivity. epa.govnih.govresearchgate.net

Real-time Sensors: The development of sensors capable of real-time monitoring of 3,4,4-Trichloro-3-butenal in water treatment facilities and in the environment would provide valuable data for process control and risk assessment.

Fate and Transport Modeling:

Predictive Models: Computational models that simulate the transport, transformation, and fate of 3,4,4-Trichloro-3-butenal in different environmental compartments (e.g., water, soil, air) are crucial for understanding its environmental impact. nih.govnih.govrsc.orgresearchgate.net

Sorption and Desorption Studies: Understanding how 3,4,4-Trichloro-3-butenal interacts with soil and sediment is key to predicting its mobility in the subsurface. Future research will investigate its sorption and desorption behavior in various soil types to improve the accuracy of fate and transport models. nih.govusgs.govdtic.milau.dk

Degradation Kinetics: Determining the rates of abiotic and biotic degradation of 3,4,4-Trichloro-3-butenal under different environmental conditions is essential for accurate modeling. This includes studying the kinetics of its hydrolysis, photolysis, and microbial degradation.

| Research Area | Key Objectives |

| Advanced Monitoring | Develop highly sensitive and selective analytical methods for trace detection. |

| Fate and Transport Modeling | Create predictive models for the environmental behavior of the compound. |

| Sorption/Desorption | Quantify the interaction of the compound with soil and sediment. |

| Degradation Kinetics | Determine the rates of its breakdown in various environmental compartments. |

By focusing on these future research directions, the scientific community can build a comprehensive understanding of 3,4,4-Trichloro-3-butenal, from its fundamental chemical synthesis and reactivity to its environmental lifecycle. This knowledge will be instrumental in harnessing its potential applications while mitigating any associated environmental risks.

Q & A

Basic Question: What are the recommended synthetic routes for 3,4,4-trichloro-3-butenal, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves halogenation of butenol derivatives using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Optimization requires monitoring temperature (ideal range: 0–5°C to prevent side reactions like polymer formation) and stoichiometry (excess Cl₂ may lead to over-chlorination). Gas chromatography (GC) coupled with mass spectrometry (MS) is critical for tracking intermediates and final product purity . For scalability, batch reactors with inert atmospheres (N₂/Ar) are preferred to minimize oxidative degradation .

Advanced Question: How can researchers resolve contradictions in reported environmental persistence data for 3,4,4-trichloro-3-butenal?

Methodological Answer:

Discrepancies in environmental half-life studies (e.g., soil vs. aquatic systems) may arise from variable experimental setups. Standardized OECD 307 guidelines recommend:

- Soil studies : Use loamy soil (pH 6.5–7.0) at 20°C with 60% water-holding capacity.

- Aquatic studies : Conduct under UV light (λ = 254 nm) to simulate photolytic degradation.

Cross-validation via high-performance liquid chromatography (HPLC) and isotope-labeled tracer techniques can differentiate abiotic vs. microbial degradation pathways .

Basic Question: What analytical techniques are most effective for characterizing 3,4,4-trichloro-3-butenal’s structural and electronic properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) identify chlorine substituents’ positions via chemical shifts (δ 5.8–6.2 ppm for vinylic protons).

- Infrared Spectroscopy (IR) : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- Computational Chemistry : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electronic distribution and reactivity sites .

Advanced Question: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

Kinetic studies using stopped-flow spectrophotometry under varying nucleophile concentrations (e.g., H₂O, amines) reveal reaction mechanisms (SN1 vs. SN2). For example:

- Rate constants (k) : Measure at different pH levels to assess acid/base catalysis.

- Activation parameters : Determine via Eyring plots (ΔH‡ and ΔS‡) using temperature-dependent kinetic data.

Isotopic labeling (e.g., D₂O) helps track proton transfer steps .

Basic Question: What safety protocols are essential for handling 3,4,4-trichloro-3-butenal in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow and explosion-proof refrigerators for storage.

- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness), chemical-resistant aprons, and full-face shields.

- Exposure Monitoring : Air sampling via NIOSH Method 1003 for aldehydes, with permissible exposure limits (PEL) ≤ 0.1 ppm .

Advanced Question: How does 3,4,4-trichloro-3-butenal’s electronic configuration influence its interaction with biological targets?

Methodological Answer:

The compound’s electron-deficient β-carbon (due to Cl substituents) facilitates covalent binding with nucleophilic residues (e.g., cysteine thiols) in enzymes. Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities. Validate via:

- Enzyme Inhibition Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets).

- X-ray Crystallography : Resolve protein-ligand complexes to identify interaction hotspots .

Basic Question: What are the key challenges in quantifying trace levels of 3,4,4-trichloro-3-butenal in environmental samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (≥85%) from aqueous matrices.

- Detection Limits : Gas chromatography-electron capture detection (GC-ECD) achieves sub-ppb sensitivity. Confirmatory analysis requires tandem MS (GC-MS/MS) to distinguish from co-eluting chlorinated analogs .

Advanced Question: How can researchers model the compound’s atmospheric degradation pathways under varying ozone concentrations?

Methodological Answer:

Use smog chamber experiments with simulated tropospheric conditions (O₃: 50–100 ppb, UV intensity: 0.5 W/m²). Monitor degradation products via proton-transfer-reaction mass spectrometry (PTR-MS). Computational models (e.g., MCM v3.3.1) predict secondary organic aerosol (SOA) formation potential. Key parameters include:

- OH Radical Rate Constant : Determine via relative rate method using reference compounds (e.g., cyclohexane) .

Basic Question: What strategies mitigate polymerization during long-term storage of 3,4,4-trichloro-3-butenal?

Methodological Answer:

- Stabilizers : Add 0.1% hydroquinone or 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-initiated polymerization.

- Storage Conditions : Maintain at –20°C in amber glass vials under argon. Monitor purity quarterly via GC-FID .

Advanced Question: How do steric and electronic effects govern regioselectivity in Diels-Alder reactions involving 3,4,4-trichloro-3-butenal?

Methodological Answer:

The electron-withdrawing Cl groups activate the α,β-unsaturated aldehyde as a dienophile. Frontier Molecular Orbital (FMO) theory predicts dominant HOMO (dienophile)-LUMO (diene) interactions. Experimental validation:

- Competitive Reactions : Compare reaction rates with substituted dienes (e.g., anthracene vs. 1,3-butadiene).

- X-ray Diffraction : Resolve endo/exo adduct stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.